molecular formula C20H18F2N2OS2 B2598343 N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide CAS No. 941985-03-1

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Cat. No. B2598343
CAS RN: 941985-03-1
M. Wt: 404.49
InChI Key: SNJPLDVQORFITI-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as 'Difluorobenzylthiazolylacetamide' and has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug development, and biochemistry.

Scientific Research Applications

Photovoltaic Efficiency and Chemical Properties

  • Spectroscopic and Quantum Mechanical Studies : Compounds similar to N-(2,6-difluorobenzyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide have been studied for their vibrational spectra and electronic properties. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Their non-linear optical activity has been investigated, showing significant second-order hyperpolarizability values (Mary et al., 2020).

Biological Activities

  • Antibacterial and Urease Inhibition : A series of acetamide derivatives related to the chemical were synthesized and evaluated for various biological activities including antibacterial and urease inhibition. These compounds showed significant activity in urease inhibition, with some being more active than standard treatments (Gull et al., 2016).
  • Antitumor Activity : Certain derivatives have been evaluated for their potential antitumor activity against human tumor cell lines derived from various neoplastic diseases. Among them, some compounds were found to exhibit considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015).

Molecular Interactions and Docking Studies

  • Ligand-Protein Interactions : The molecular docking of certain benzothiazolinone acetamide analogs with Cyclooxygenase 1 (COX1) has been studied. These studies provide insights into the binding interactions of these compounds with the enzyme, which is crucial for understanding their potential therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2OS2/c1-13-5-7-14(8-6-13)11-26-20-24-15(12-27-20)9-19(25)23-10-16-17(21)3-2-4-18(16)22/h2-8,12H,9-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJPLDVQORFITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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